2-(2-Methoxyphenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
CAS No.: 1421497-53-1
Cat. No.: VC4312490
Molecular Formula: C22H27NO4S
Molecular Weight: 401.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421497-53-1 |
|---|---|
| Molecular Formula | C22H27NO4S |
| Molecular Weight | 401.52 |
| IUPAC Name | 2-(2-methoxyphenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C22H27NO4S/c1-25-18-7-9-19(10-8-18)28-16-17-11-13-23(14-12-17)22(24)15-27-21-6-4-3-5-20(21)26-2/h3-10,17H,11-16H2,1-2H3 |
| Standard InChI Key | WDKGLYVKANBYEB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(2-Methoxyphenoxy)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is defined by the molecular formula C₂₂H₂₇NO₄S and a molecular weight of 401.52 g/mol. Its IUPAC name, 2-(2-methoxyphenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone, systematically describes the arrangement of its functional groups: a methoxyphenoxy moiety at position 2, a piperidine ring substituted with a thioether-linked 4-methoxyphenyl group, and an ethanone backbone.
| Property | Value |
|---|---|
| CAS Number | 1421497-53-1 |
| Molecular Formula | C₂₂H₂₇NO₄S |
| Molecular Weight | 401.52 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
Structural Features
The molecule’s architecture combines a piperidine ring with a thioether bridge connecting a 4-methoxyphenyl group, while a 2-methoxyphenoxy substituent extends from the ethanone core. This arrangement creates a hybrid structure capable of engaging in diverse molecular interactions. The methoxy groups (–OCH₃) enhance lipid solubility, potentially improving blood-brain barrier permeability, while the thioether (–S–) linkage contributes to metabolic stability compared to ether analogs .
Synthetic Pathways and Reaction Optimization
Key Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions, as illustrated by analogous pathways in the provided literature . A representative approach includes:
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Nucleophilic aromatic substitution to install the 2-methoxyphenoxy group onto a bromoethanone intermediate.
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Thioether formation via reaction of a piperidine derivative with 4-methoxyphenylthiol in the presence of a base such as K₂CO₃.
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Reductive amination or coupling reactions to assemble the piperidine-thioether module.
For example, the synthesis of related compounds employs acetone as a solvent and K₂CO₃ as a base for phenoxy group installation, achieving yields exceeding 85% . Subsequent reduction of ketone intermediates using NaBH₄ in tetrahydrofuran (THF)/water mixtures enables efficient alcohol formation, a critical step in constructing chiral centers .
Reaction Conditions and Characterization
Critical parameters for optimal synthesis include:
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Temperature control: Reflux conditions (~80°C) for substitution reactions.
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Solvent systems: Polar aprotic solvents (e.g., DMF, acetone) for nucleophilic steps.
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Purification methods: Recrystallization from ethanol or ethyl acetate/hexane mixtures.
Structural verification relies heavily on ¹H NMR spectroscopy, with characteristic signals observed at δ 3.88–3.89 ppm for methoxy protons and δ 5.22–5.28 ppm for ethanone-associated methylene groups . Mass spectrometry (MS) data typically show molecular ion peaks at m/z 401.52, consistent with the molecular formula.
Pharmacological Profile and Mechanism of Action
Hypothesized Biological Targets
Preliminary studies suggest interactions with serotonin (5-HT) and norepinephrine (NE) transporters, potentially inhibiting reuptake mechanisms. The piperidine moiety may facilitate binding to neuronal receptors, while the thioether group could enhance binding affinity through sulfur-aromatic interactions.
Future Research Directions
While current data highlight this compound’s synthetic feasibility and preliminary bioactivity, significant gaps remain:
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Pharmacokinetic studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Target validation: CRISPR-based knockout models to confirm receptor interactions.
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Structure-activity relationship (SAR): Systematic modification of methoxy and thioether substituents.
Advanced computational modeling using molecular dynamics simulations could further elucidate binding modes and guide rational drug design .
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